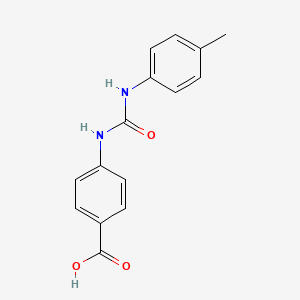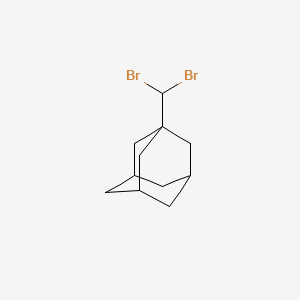
1-(Dibromomethyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibromomethyl)adamantane is a chemical compound with the molecular formula C11H16Br2 and a molecular weight of 308.058 g/mol . It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two bromine atoms attached to a methyl group, which is further connected to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 1-(Dibromomethyl)adamantane typically involves the bromination of adamantane derivatives. One common method includes the reaction of adamantane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective bromination at the desired position .
Industrial production methods may involve more scalable approaches, such as continuous flow reactors, which allow for better control over reaction parameters and yield optimization. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
1-(Dibromomethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1-(Methyl)adamantane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of adamantane carboxylic acids or other oxygenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine atoms.
Applications De Recherche Scientifique
1-(Dibromomethyl)adamantane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(Dibromomethyl)adamantane exerts its effects is largely dependent on its chemical reactivity and structural properties. The bromine atoms provide sites for further functionalization, allowing the compound to interact with various molecular targets. In biological systems, adamantane derivatives are known to interact with receptors and enzymes, modulating their activity and leading to therapeutic effects . The precise pathways and molecular targets involved can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
1-(Dibromomethyl)adamantane can be compared with other adamantane derivatives such as:
1-Bromo-3-bromomethyl-adamantane: Similar in structure but with an additional bromine atom on the adamantane ring.
1-(Dichloromethyl)adamantane: Contains chlorine atoms instead of bromine, which can lead to different reactivity and applications.
1-(3-Methylbenzyl)adamantane: Features a benzyl group, providing different chemical and biological properties.
Propriétés
Numéro CAS |
54808-00-3 |
|---|---|
Formule moléculaire |
C11H16Br2 |
Poids moléculaire |
308.05 g/mol |
Nom IUPAC |
1-(dibromomethyl)adamantane |
InChI |
InChI=1S/C11H16Br2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10H,1-6H2 |
Clé InChI |
FIMUBZRKVRSPQG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


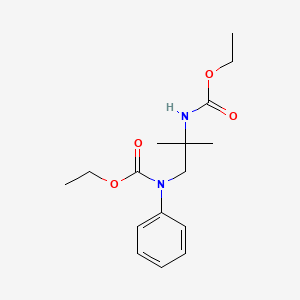
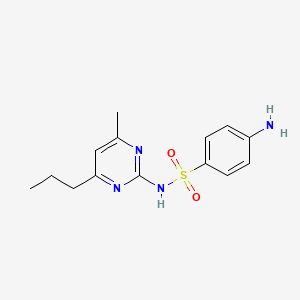
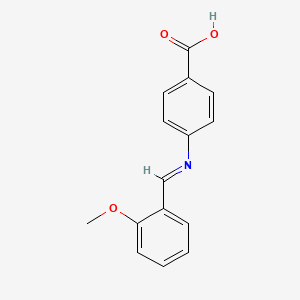
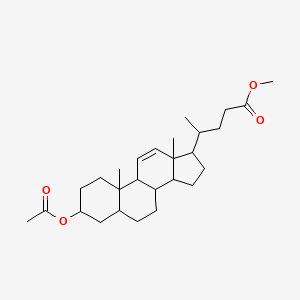
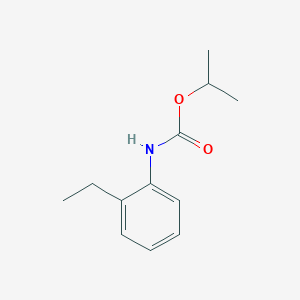
![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)

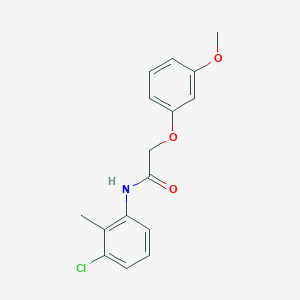
![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)

